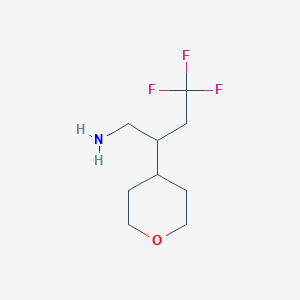

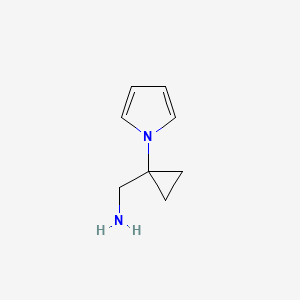

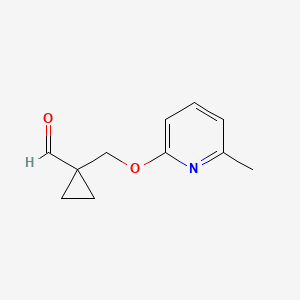

4,4,4-trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the use of reagents such as LiAlH4 . The reaction is typically carried out in a Schlenk flask under an argon atmosphere . Tetrahydrofuran (THF) is often used as the solvent, and the ester is added dropwise .Molecular Structure Analysis

The molecular structure of TFPB includes a tetrahydropyran ring and a trifluoromethyl group. The molecular formula is C10H18F3NO and the molecular weight is 237.25 g/mol.Physical And Chemical Properties Analysis

TFPB is described as a white to yellow crystalline. The compound 4-Aminotetrahydropyran, which shares a similar tetrahydropyran structure, has a refractive index of 1.463 and a density of 0.977 g/cm3 at 25 °C .Wissenschaftliche Forschungsanwendungen

Medicine: Targeting Thrombospondin Motifs

This compound has been identified as a potential agent for targeting proteins with thrombospondin motifs . These proteins are involved in various cellular processes, including angiogenesis and cancer metastasis. By modulating these proteins, the compound could have therapeutic applications in treating diseases where these processes are dysregulated.

Agriculture: Histone Deacetylase Inhibitors

In agriculture, the compound could be used in the synthesis of histone deacetylase (HDAC) inhibitors . These inhibitors can regulate gene expression and have implications in plant growth and development, potentially leading to enhanced crop yields and stress resistance.

Materials Science: Synthesis of Advanced Materials

The compound’s unique structure makes it suitable for the synthesis of advanced materials. Its incorporation into polymers could lead to new materials with improved properties such as increased thermal stability or novel electronic characteristics .

Environmental Science: Eco-Friendly Reagents

Environmental science could benefit from the use of this compound as an eco-friendly reagent. Its potential to act as a solvent or a catalyst in green chemistry applications makes it valuable for developing sustainable industrial processes .

Biochemistry: Toll-Like Receptor Agonists

Biochemically, it serves as a starting material for the synthesis of Toll-like receptor 7 agonists . These agonists are important for the innate immune response and could lead to new treatments for viral infections, including hepatitis.

Pharmacology: Cannabinoid Receptor Agonists

In pharmacology, derivatives of this compound are used in the development of CB2 cannabinoid receptor agonists . These receptors are involved in pain management, and agonists can be used to develop new analgesics with fewer side effects compared to opioids.

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2-(oxan-4-yl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F3NO/c10-9(11,12)5-8(6-13)7-1-3-14-4-2-7/h7-8H,1-6,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARJBINFTXUFEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CC(F)(F)F)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1480496.png)

![7,7-Difluoro-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B1480515.png)

![4-Benzyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480518.png)